4,6-Dichloropyrimidine-5-carbonitrile

Overview

Description

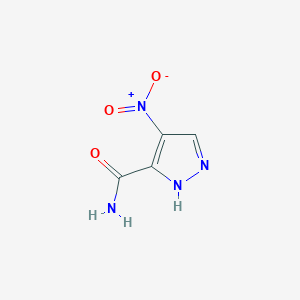

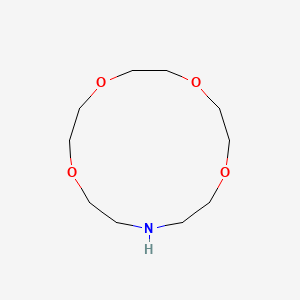

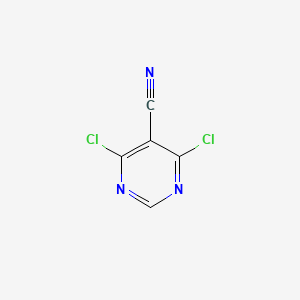

4,6-Dichloropyrimidine-5-carbonitrile is an organic compound with the molecular formula C5HCl2N3 and a molecular weight of 173.99 g/mol . It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, and a nitrile group at position 5. This compound is a white crystalline solid with a melting point of 145°C and a boiling point of approximately 335.2°C . It is soluble in organic solvents such as ethyl acetate, dimethylformamide, and dimethyl sulfoxide .

Mechanism of Action

Target of Action

4,6-Dichloropyrimidine-5-carbonitrile and its derivatives are important pharmaceutical intermediates. They can be used to prepare drugs such as RUP3 receptor antagonists and PI3K kinase inhibitors . The RUP3 receptor and PI3K kinase are the primary targets of this compound.

Pharmacokinetics

Based on its structural properties, it is predicted to have high gi absorption and is likely bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 1.35 , which could impact its distribution within the body. More research is needed to fully understand its ADME properties and their impact on bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability. Additionally, factors such as pH, temperature, and the presence of other molecules in the body can affect the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

4,6-Dichloropyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition of enzyme activity, which can be useful in studying enzyme function and developing enzyme inhibitors for therapeutic purposes .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modulation of cellular pathways. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. For example, high doses of this compound have been associated with toxic effects, such as liver and kidney damage, as well as alterations in blood chemistry .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its effects. The distribution of this compound can also be influenced by factors such as pH and the presence of other molecules .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dichloropyrimidine-5-carbonitrile can be synthesized through various methods. One common method involves the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out at elevated temperatures (80-85°C) for several hours . Another method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate, followed by treatment with thionyl chloride (SOCl2) .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as reaction, filtration, washing, and drying to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloropyrimidine-5-carbonitrile undergoes various chemical reactions, including nucleophilic substitution, reduction, and condensation reactions .

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines, thiols, or alkoxides.

Condensation: The compound can undergo condensation reactions with various carbonyl compounds to form imines or oximes.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-chloropyrimidine-5-carbonitrile or 4,6-diaminopyrimidine-5-carbonitrile can be formed.

Reduction Products: Reduction of the nitrile group yields 4,6-dichloropyrimidine-5-amine.

Condensation Products: Condensation with aldehydes or ketones forms corresponding imines or oximes.

Scientific Research Applications

4,6-Dichloropyrimidine-5-carbonitrile is widely used in scientific research due to its versatility and reactivity. Some key applications include:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the development of enzyme inhibitors and receptor antagonists.

Industry: The compound is used in the production of agrochemicals and other fine chemicals.

Comparison with Similar Compounds

- 4,6-Dichloropyrimidine-2-carbonitrile

- 4,6-Dichloro-5-pyrimidinecarbonitrile

- 4,6-Dichloro-5-cyanopyrimidine

Comparison: 4,6-Dichloropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various synthetic applications .

Properties

IUPAC Name |

4,6-dichloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEBKIMUIHKZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344775 | |

| Record name | 4,6-dichloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5305-45-3 | |

| Record name | 4,6-dichloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloropyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the herbicidal potential of 4,6-Dichloropyrimidine-5-carbonitrile?

A: Research suggests that this compound exhibits herbicidal activity. In studies comparing its efficacy to dichlobenil, a known herbicide, this compound demonstrated comparable control of large crabgrass (Digitaria sanguinalis) and common purslane (Portulaca oleracea) at an application rate of 10 kg/ha. [] This suggests that structural modifications to existing herbicides, such as replacing the benzene ring of dichlobenil with a pyrimidine ring, can yield compounds with promising herbicidal properties. Further research is needed to fully understand its mechanism of action and evaluate its effectiveness against a broader range of weed species.

Q2: Can this compound be used as a building block for synthesizing other compounds?

A: Yes, this compound serves as a valuable starting material for creating diverse heterocyclic compounds, particularly pyrazolo[3,4-d]pyrimidines. [] The reactivity of the chlorine atoms and the cyano group in this compound allows for nucleophilic substitution reactions with various amines and hydrazines. This versatility makes it a useful intermediate for accessing a range of biologically relevant compounds, including those with potential pharmaceutical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.